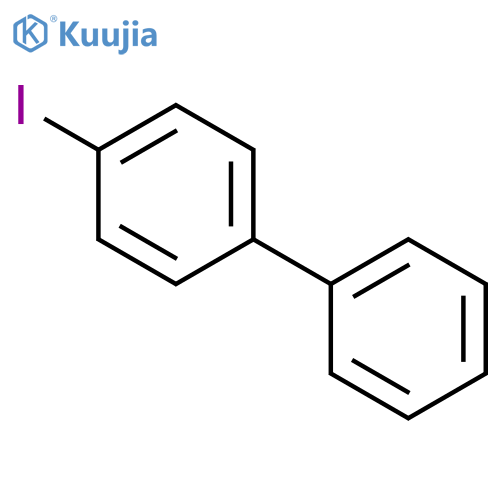Cas no 1591-31-7 (4-Iodobiphenyl)

4-Iodobiphenyl structure
商品名:4-Iodobiphenyl
4-Iodobiphenyl 化学的及び物理的性質
名前と識別子
-
- 4-Iodobiphenyl
- 4-IODO-1,1'-BIPHENYL
- MONOIODOBIPHENYL
- P-IODODIPHENYL
- 1,1’-Biphenyl,4-iodo-
- 4-iodo-1’-biphenyl
- 1-Iodo-4-phenylbenzene
- 4-Phenyliodobenzene
- p-Phenyliodobenzene
- 4-Biphenylyl iodide
- 4IBP
- 4-Biphenyl iodide
- 4-Iododiphenyl
- Biphenyl, 4-iodo-
- p-Iodobiphenyl
- 1,1'-Biphenyl, 4-iodo-
- 1-iodo-4-phenyl-benzene
- NXYICUMSYKIABQ-UHFFFAOYSA-N
- 4-iodo-1-phenylbenzene
- 4-IODO-BIPHENYL
- 1, 4-iodo-
- 1-iodanyl-4-phenyl-benzene
- KSC176K1T
- Biphenyl, 4-io
- CS-W002119
- EN300-18000
- AC-22940
- SY014973
- 6AN2BA2TAV
- NSC 3791
- A810002
- GS-3356
- NSC3791
- EINECS 216-469-1
- 4-Iodobiphenyl, 97%
- SCHEMBL45621
- MFCD00019028
- FT-0630340
- NSC-3791
- AM20030070
- AI3-15372
- CX1310
- I0785
- AKOS000275836
- InChI=1/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- NXYICUMSYKIABQ-UHFFFAOYSA-
- A935197
- BCP06698
- AE-848/30708050
- DTXSID7061807
- 1591-31-7
- NS00025181
- W-107988
- STK325713
- BBL002447
-
- MDL: MFCD00019028
- インチ: 1S/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- InChIKey: NXYICUMSYKIABQ-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 279.9749g/mol
- ひょうめんでんか: 0
- XLogP3: 4.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 1
- どういたいしつりょう: 279.9749g/mol
- 単一同位体質量: 279.9749g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 13
- 複雑さ: 141
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色またはクリーム状の粉末。
- 密度みつど: 1.6696 (rough estimate)
- ゆうかいてん: 110.0 to 114.0 deg-C
- ふってん: 320°C(lit.)
- フラッシュポイント: 145.8 °C
- 屈折率: 1.7600 (estimate)
- すいようせい: Slightly soluble in water.
- PSA: 0.00000
- LogP: 3.95820
- かんど: Light Sensitive
- ようかいせい: 水に溶けない。
4-Iodobiphenyl セキュリティ情報
-
記号:



- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302,H318,H410
- 警告文: P273,P280,P305+P351+P338,P501
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-41-50/53
- セキュリティの説明: S26-S39-S60-S61-S37/39
-
危険物標識:


- TSCA:Yes
- 包装等級:III
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- 包装カテゴリ:III
- 危険レベル:9
- セキュリティ用語:9
- リスク用語:R36/37/38
- 危険レベル:9
4-Iodobiphenyl 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
4-Iodobiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | CX1310-25/G |
4-IODO-BIPHENYL |
1591-31-7 | 95% | 25g |
$28 | 2023-09-15 | |
| AstaTech | CX1310-500/G |
4-IODO-BIPHENYL |
1591-31-7 | 95% | 500g |
$318 | 2023-09-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I140A-25g |
4-Iodobiphenyl |
1591-31-7 | 97% | 25g |
¥116.0 | 2022-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022743-100g |
4-Iodo-1,1'-biphenyl |
1591-31-7 | 98% | 100g |
¥265.00 | 2023-11-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014973-100g |
5-Isocyanato-1-methylimidazole |
1591-31-7 | ≥98% | 100g |
¥164.0 | 2023-09-15 | |
| TRC | I694260-50mg |
4-Iodobiphenyl |
1591-31-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
| BAI LING WEI Technology Co., Ltd. | 510920-1G |
4-Iodobiphenyl, 97% |
1591-31-7 | 97% | 1G |
¥ 60 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 510920-25G |
4-Iodobiphenyl, 97% |
1591-31-7 | 97% | 25G |
¥ 239 | 2022-04-26 | |
| Apollo Scientific | OR13030-25g |
4-Iodobiphenyl |
1591-31-7 | 98+% | 25g |
£21.00 | 2025-03-21 | |
| Ambeed | A124452-500g |
4-Iodo-1,1'-biphenyl |
1591-31-7 | 97% | 500g |
$188.0 | 2025-02-25 |
4-Iodobiphenyl 関連文献
-
Angeliki Giannoulis,Katrin Ackermann,Alexey Bogdanov,David B. Cordes,Catherine Higgins,Joshua Ward,Alexandra M. Z. Slawin,James E. Taylor,Bela E. Bode Org. Biomol. Chem. 2023 21 375
-
Baharan Karamzadeh,Thomas Eaton,Izabela Cebula,David Mu?oz Torres,Markus Neuburger,Marcel Mayor,Manfred Buck Chem. Commun. 2014 50 14175
-
Christina Meyer,Benedikt Neue,Dirk Schepmann,Shuichi Yanagisawa,Junichiro Yamaguchi,Ernst-Ulrich Würthwein,Kenichiro Itami,Bernhard Wünsch Org. Biomol. Chem. 2011 9 8016
-
Haoran Li,Arpan Sasmal,Xinzhe Shi,Jean-Fran?ois Soulé,Henri Doucet Org. Biomol. Chem. 2018 16 4399
-
Martin B. Johansen,Anders T. Lindhardt Org. Biomol. Chem. 2020 18 1417
1591-31-7 (4-Iodobiphenyl) 関連製品
- 608-28-6(2-Iodo-m-xylene)
- 371-11-9(4-Iodotoluene difluoride)
- 3001-15-8(4,4'-Diiodobiphenyl)
- 20442-79-9(1,1'-Biphenyl, 3-iodo-)
- 87666-86-2(5'-Iodo-m-terphenyl)
- 612-75-9(3,3'-Dimethylbiphenyl)
- 151417-38-8(4,4''-Diiodo-5'-(4-iodophenyl)-1,1':3',1''-terphenyl)
- 19053-14-6(4,4''-Diiodo-p-terphenyl)
- 92-94-4(4-phenyl-1,1'-biphenyl)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1591-31-7)4-Iodobiphenyl

清らかである:99%/99%
はかる:500g/1kg
価格 ($):169.0/327.0